molecular formula C12H12O4 B7979077 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one

Cat. No. B7979077
M. Wt: 220.22 g/mol
InChI Key: GXTKIUNQMYBSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure and Spectroscopic Analysis :

    • The molecular structure, including vibrational wavenumbers and geometrical parameters, has been analyzed using FT-IR, NBO, HOMO and LUMO, MEP, and hyperpolarizability studies. Such studies are crucial for understanding the charge transfer within the molecule and its stability due to hyper-conjugative interaction and charge delocalization (Sheena Mary et al., 2015).
  • Reactions and Synthesis :

    • Research has been conducted on the reaction of 3-aryl-1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ones with (+)-pseudoephedrine, leading to the cleavage of the alkyne moiety, indicating its potential in organic synthesis and drug development (Vasilevsky et al., 2015).
  • Fluorescence and Photophysical Properties :

    • Studies on the fluorescence of heteroaryl chalcone derivatives have indicated that the position of methoxy groups significantly affects the fluorescent properties of compounds containing the 3,4,5-trimethoxyphenyl moiety (Suwunwong et al., 2011).
  • Antimicrobial Activity :

    • 1-[3,4,5-trimethoxyphenyl]prop-2-eneI-one has been used as an intermediate in the synthesis of compounds with potential antimicrobial activity. This illustrates its role in the development of new pharmaceutical agents (Ram et al., 2001).
  • Nonlinear Optical Properties :

    • Research on novel furan-based organic crystals, including compounds with a 3,4,5-trimethoxyphenyl group, has shown promising results for potential nonlinear optical applications, which are essential in photonic technologies (Satheeshchandra et al., 2020).
  • Physicochemical and Micellization Studies :

    • Studies on physicochemical properties and micellization of related dyes have provided insights into the solubilization behavior in different micelles, which is relevant for applications in material science and dye chemistry (Khan & Asiri, 2016).
  • Corrosion Inhibition :

    • Compounds with a 3,4,5-trimethoxyphenyl group have been studied for their potential as corrosion inhibitors, an important application in material science and engineering (Chafiq et al., 2020).

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTKIUNQMYBSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol (100 mg, 0.44 mmol) in acetone (10 mL), aqueous Jones reagent was added dropwise at 0° C. until the red color persisted. The reaction mixture was quenched by 2-propanol, and the precipitate was were removed by filtered through Celite. The filtrate was diluted with EtOAc, washed several times with a saturated aqueous NaHCO3 solution, water and brine, dried over MgSO4, and concentrated to give crude product, which was purified by flash chromatography eluting with EtOAc/n-hexane (1:4) to afford 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one as a colorless oil (74 mg, 75%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.